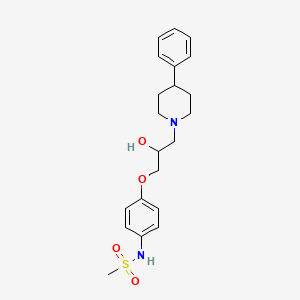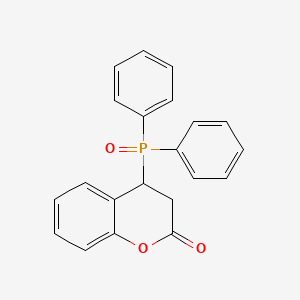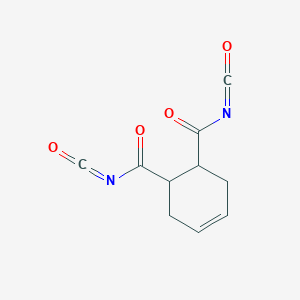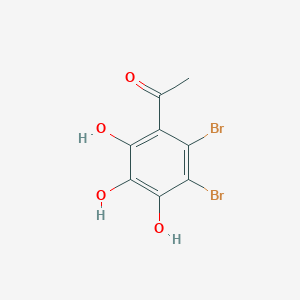
2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-bromophenyl group and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a base, followed by a Wittig reaction to introduce the ethenyl group. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under suitable conditions.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Major Products:
Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
科学研究应用
2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions or hydrogen bonding with the target, while the ethenyl group may participate in covalent bonding or other interactions. The pyrrole ring provides a stable scaffold for these interactions, contributing to the compound’s overall efficacy.
相似化合物的比较
2-(4-Bromophenyl)-1H-pyrrole: Lacks the ethenyl group, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
2-(4-Methylphenyl)-1-ethenyl-1H-pyrrole: The presence of a methyl group instead of bromine affects the compound’s steric and electronic characteristics.
Uniqueness: 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole is unique due to the presence of both the bromophenyl and ethenyl groups, which confer distinct reactivity and potential applications. The bromine atom provides a site for further functionalization, while the ethenyl group offers opportunities for polymerization or other chemical modifications.
属性
CAS 编号 |
64222-40-8 |
|---|---|
分子式 |
C12H10BrN |
分子量 |
248.12 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1-ethenylpyrrole |
InChI |
InChI=1S/C12H10BrN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2 |
InChI 键 |
DBPAYRLEQIWYIG-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C=CC=C1C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)



![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)


![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)



![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
